4-methoxybenzenesulfinyl chloride chemical properties
4-methoxybenzenesulfinyl chloride chemical properties
Technical Whitepaper: 4-Methoxybenzenesulfinyl Chloride
Reactivity, Synthesis, and Applications in Medicinal Chemistry
Part 1: Executive Summary
4-Methoxybenzenesulfinyl chloride (CAS: 31401-23-7) is a highly reactive, electrophilic organosulfur intermediate distinct from its more common analog, 4-methoxybenzenesulfonyl chloride. Characterized by the sulfinyl group (-SOCl), this compound serves as a critical "soft" electrophile in organic synthesis. It is primarily utilized for the construction of sulfinamides , sulfinate esters , and chiral sulfoxides —structural motifs increasingly prevalent in modern drug discovery for their ability to induce chirality and modulate lipophilicity without adding excessive molecular weight.
Unlike sulfonyl chlorides, which are stable solids, 4-methoxybenzenesulfinyl chloride is often generated in situ or used immediately as a crude oil due to its moisture sensitivity and thermal instability. This guide provides a rigorous, self-validating framework for its synthesis, handling, and application, emphasizing the Bismuth(III)-catalyzed direct sulfinylation of anisole as a superior, atom-economical protocol.
Part 2: Chemical Identity & Physical Properties
Caution: This compound is corrosive and moisture-sensitive.[1] It hydrolyzes rapidly to form 4-methoxybenzenesulfinic acid and hydrochloric acid.
| Property | Data | Note |
| IUPAC Name | 4-Methoxybenzene-1-sulfinyl chloride | |
| Common Name | p-Anisylsulfinyl chloride | |
| CAS Number | 31401-23-7 | Distinct from sulfonyl chloride (98-68-0) |
| Molecular Formula | C₇H₇ClO₂S | |
| Molecular Weight | 190.65 g/mol | |
| Physical State | Yellow to Orange Oil | Often solidifies at low temps; rarely isolated as crystals |
| Boiling Point | Decomposes upon distillation | Do not distill at atmospheric pressure |
| Solubility | CH₂Cl₂, THF, Toluene, Et₂O | Reacts violently with water/alcohols |
| Stability | Moisture Sensitive / Thermally Labile | Store under Ar/N₂ at -20°C |
Part 3: Synthesis & Production Protocols
Method A: BiCl₃-Catalyzed Direct Sulfinylation (Recommended)
Reference: Peyronneau, M. et al. Synlett 2003, 631.
This protocol is superior to classical thiol oxidation because it avoids strong oxidants and uses anisole directly, leveraging the electron-donating methoxy group to facilitate electrophilic aromatic substitution.
Reaction Scheme: Anisole + SOCl₂ --(BiCl₃, 2 mol%)--> 4-Methoxybenzenesulfinyl chloride + HCl
Protocol:
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Setup: Flame-dry a 50 mL Schlenk flask and equip it with a magnetic stir bar and a gas outlet connected to a dilute NaOH scrubber (to neutralize HCl/SO₂ emissions).
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Reagents:
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Execution:
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Add BiCl₃ and SOCl₂ to the flask under an Argon atmosphere.
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Add anisole dropwise to the suspension at room temperature.
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Heat the mixture to 60°C for 1 hour . The solution will turn red-orange, and HCl gas will evolve.[1]
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Workup (Critical for Stability):
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Cool the mixture to 0°C in an ice bath.
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Remove excess SOCl₂ under reduced pressure (0.1 Torr).[1] Do not heat above 40°C during evaporation to prevent decomposition.
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Purification: Add dry pentane (50 mL) to the residue to precipitate the BiCl₃ catalyst. Filter the supernatant under inert atmosphere.
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Concentrate the filtrate in vacuo to yield the product as a yellow/orange oil (Yield: ~99%).
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Validation:
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¹H NMR (CDCl₃): δ 3.89 (s, 3H, OMe), 7.06 (d, 2H), 7.75 (d, 2H).
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Note: Use immediately for downstream coupling.
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Method B: Classical Thiol Oxidation
Use this only if anisole is not the starting material (e.g., starting from 4-methoxybenzenethiol).
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Dissolve 4-methoxybenzenethiol in Acetic Acid.
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Cool to -40°C.
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Add Sulfuryl Chloride (SO₂Cl₂) dropwise.[1]
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Allow to warm to room temperature; remove solvent in vacuo.[1]
Part 4: Reactivity Profile & Mechanism
4-Methoxybenzenesulfinyl chloride possesses a chiral sulfur center (though usually racemic) and a highly reactive S-Cl bond. It reacts via an addition-elimination mechanism at the sulfur atom.
Key Mechanistic Pathway:
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Nucleophilic Attack: A nucleophile (Nu⁻) attacks the sulfur, forming a trigonal bipyramidal intermediate.
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Elimination: Chloride (Cl⁻) is expelled, restoring the sulfinyl geometry.
Visualizing the Reactivity Landscape:
Figure 1: Divergent reactivity pathways of 4-methoxybenzenesulfinyl chloride. The compound acts as a linchpin for accessing various sulfur oxidation states.
Part 5: Applications in Drug Development
Synthesis of Sulfinamides
Sulfinamides are bioisosteres of amides and sulfonamides, offering unique hydrogen-bonding capabilities and metabolic stability profiles.
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Protocol: React crude sulfinyl chloride with a primary or secondary amine in CH₂Cl₂ at 0°C using Et₃N (1.1 equiv) as a scavenger.
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Why: The electron-donating methoxy group on the aryl ring makes the resulting sulfinamide slightly more electron-rich, potentially altering the pKa and solubility of the drug candidate compared to a phenyl analog.
Andersen Synthesis of Chiral Sulfoxides
This is the most high-value application.
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Workflow:
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React 4-methoxybenzenesulfinyl chloride with Menthol (chiral pool alcohol) to form a diastereomeric mixture of menthyl sulfinates.
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Separate diastereomers via crystallization.
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React the pure diastereomer with a Grignard reagent (R-MgX).
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Result: Displacement of the menthyl group occurs with inversion of configuration at the sulfur, yielding an optically pure sulfoxide.
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Protecting Group Chemistry
The p-methoxybenzenesulfinyl group (MBS) can serve as a protecting group for amines. It is orthogonal to many common protecting groups and can be removed via acid hydrolysis or oxidation to the sulfonamide followed by reduction.
Part 6: Handling, Stability & Safety
Safety Data Sheet (SDS) Summary:
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Hazards: Skin Corr. 1B (Causes severe burns), Eye Dam. 1.
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Reactive Hazards: Reacts violently with water to release HCl and SO₂.
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Storage: Store in a tightly sealed vial under Argon at -20°C. Do not store in standard freezers without secondary containment due to potential HCl leakage.
Self-Validating Handling Protocol:
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Visual Check: If the oil is dark brown or black, significant decomposition has occurred.
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Titration: Before critical steps, react a small aliquot with excess benzylamine and check TLC. If conversion is <90%, repurify or resynthesize.
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Quenching: Quench all reaction mixtures with saturated NaHCO₃, not water, to neutralize acid byproducts safely.
References
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Peyronneau, M., Roques, N., Mazières, S., & Le Roux, C. (2003).[2][3][4] Catalytic Lewis Acid Activation of Thionyl Chloride: Application to the Synthesis of Aryl Sulfinyl Chlorides Catalyzed by Bismuth(III) Salts. Synlett, 2003(05), 0631-0634. Link
- Drabowicz, J., & Mikołajczyk, M. (1980). Sulfinyl chlorides: Synthesis and reactivity.
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Fernández, I., & Khiar, N. (2003).[2] Recent Developments in the Synthesis and Utilization of Chiral Sulfoxides. Chemical Reviews, 103(9), 3651-3706. Link
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GuideChem. (2024). 4-Methoxybenzenesulfinyl chloride CAS 31401-23-7 Properties. Link
4-Methoxybenzenesulfinyl chloride
4-Methoxybenzenesulfinic acid
+
HCl